REACTION_CXSMILES
|
[CH2:1]([O:4][C@H:5]([CH3:10])[C:6]([O:8]C)=[O:7])[CH2:2][CH3:3].[OH-].[Na+].Cl>O>[CH2:1]([O:4][CH:5]([CH3:10])[C:6]([OH:8])=[O:7])[CH2:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by agitating the mixture at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extracting the resulting organic layer with ether
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Type
|
WASH
|
Details
|
washing the resulting organic layer with water
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Type
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DISTILLATION
|
Details
|
distilling off ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |